Methyl 2-cyano-3,4-dimethylpent-2-enoate
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Overview
Description
Methyl 2-cyano-3,4-dimethylpent-2-enoate is an organic compound with the molecular formula C9H13NO2. It is a specialty product often used in proteomics research . This compound is characterized by its cyano and ester functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3,4-dimethylpent-2-enoate typically involves the reaction of 2-cyano-3,4-dimethylpent-2-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3,4-dimethylpent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-cyano-3,4-dimethylpentanoic acid.
Reduction: 2-amino-3,4-dimethylpent-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3,4-dimethylpent-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-3-methylbut-2-enoate
- Methyl 2-cyano-3,4-dimethylbut-2-enoate
- Methyl 2-cyano-3,4-dimethylhex-2-enoate
Uniqueness
Methyl 2-cyano-3,4-dimethylpent-2-enoate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of both cyano and ester groups in a conjugated system enhances its versatility in synthetic applications .
Properties
IUPAC Name |
methyl (E)-2-cyano-3,4-dimethylpent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7(3)8(5-10)9(11)12-4/h6H,1-4H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJWKTYHFWZIML-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C(C#N)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C(\C#N)/C(=O)OC)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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